Cyclopropene
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Overview
Description
Cyclopropene is a cycloalkene that consists of cyclopropane having a double bond in the ring. The parent of the class of cyclopropenes. It is a cycloalkene and a member of cyclopropenes.
Scientific Research Applications
Cyclopropene in Bioorthogonal Chemistry
This compound has been identified as a promising chemical reporter in bioorthogonal chemistry due to its small size and selective reactivity. It can be metabolically introduced into cell surface glycans and detected with covalent probes. This unique feature facilitates tagging diverse collections of biomolecules in vivo, making this compound a valuable tool in the study of biological systems (Patterson et al., 2012).
This compound in Pyrolysis Studies
This compound's thermal decomposition has been extensively studied, revealing its complex decomposition mechanisms involving diradicals, vinylcarbenes, and vinylidenes. These findings contribute significantly to our understanding of hydrocarbon pyrolysis, emphasizing this compound's role as an intermediate in various chemical rearrangements (Walsh, 2005).
This compound in Glycosylation Detection
This compound scaffolds have been improved for efficient detection of protein glycosylation. Their carbamate linkages are compatible with cellular biosynthetic pathways and exhibit rapid cycloaddition rates. This development enhances the ability to study glycans on cell surfaces and proteins, providing valuable insights into biological processes (Patterson et al., 2014).
Advances in this compound Chemistry
Recent progress in this compound chemistry has introduced valuable synthetic approaches and applications. Cyclopropenes have shown versatile reactivity, making them useful in organic synthesis and other research areas. The synthesis, reactivity, and applications of cyclopropenes have been extensively reviewed, highlighting their growing importance in the field of chemistry (Vicente, 2016).
This compound in Intramolecular Reactions
Cyclopropenes exhibit versatile reactivity in the presence of transition metal catalysts, being involved in ring-opening reactions. The study of the reactivity of carbenoids from cyclopropenes in cyclopropanation and C-H insertion reactions has provided a wealth of information on the chemoselectivity and stereoselectivity of these processes. This research paves the way for new synthetic pathways involving cyclopropenes (Archambeau et al., 2015).
Properties
CAS No. |
2781-85-3 |
---|---|
Molecular Formula |
C3H4 |
Molecular Weight |
40.06 g/mol |
IUPAC Name |
cyclopropene |
InChI |
InChI=1S/C3H4/c1-2-3-1/h1-2H,3H2 |
InChI Key |
OOXWYYGXTJLWHA-UHFFFAOYSA-N |
SMILES |
C1C=C1 |
Canonical SMILES |
C1C=C1 |
16165-40-5 | |
Synonyms |
cyclopropene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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